ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE
Overview
Description
ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE is an organic compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and a pyrimidinyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE typically involves the reaction of ethyl cyanoacetate with 4,6-dimethyl-2-aminopyrimidine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate in ethanol.
Condensation Reactions: Aldehydes or ketones in the presence of a base like piperidine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Various substituted cyanoacetamides.
Condensation Reactions: Heterocyclic compounds such as pyrimidines.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE involves its interaction with specific molecular targets. The cyano group and pyrimidinyl moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
ETHYL CYANOACETATE: A simpler analog without the pyrimidinyl group.
4,6-DIMETHYL-2-AMINOPYRIMIDINE: The pyrimidinyl component of the compound.
N-CYANOACETAMIDES: A class of compounds with similar reactivity and applications.
Uniqueness
ETHYL 2-[CYANO(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]ACETATE is unique due to the presence of both the cyano and pyrimidinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-17-10(16)6-15(7-12)11-13-8(2)5-9(3)14-11/h5H,4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POACSJIEJDABNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C#N)C1=NC(=CC(=N1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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